molecular formula C8H10ClNS B2565635 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine CAS No. 58095-48-0

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

Cat. No.: B2565635
CAS No.: 58095-48-0
M. Wt: 187.69
InChI Key: ZBRYZWSSXVHDNF-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is an organic compound with the molecular formula C8H10ClNS. This compound is part of the benzothiophene family, which is known for its diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine typically involves the chlorination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position of the benzothiophene ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine involves its interaction with specific molecular targets. The chlorine atom and the benzothiophene ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is unique due to the presence of both the chlorine atom and the tetrahydro moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYZWSSXVHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sample of 11.4 grams 4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine hydrochloride is stirred in 150 ml. of chloroform at about 10° C., and 6.1 ml. of sulfuryl chloride is added dropwise. The mixture is stirred for 3.5 hours at room temperature, and then about 20 ml. of 50% sodium hydroxide solution is added gradually to dissolve the suspended solid. The mixture is then poured into water and extracted with chloroform twice. The extracts are dried, evaporated to dryness, and the residue is distilled to give 7.4 grams of 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine, boiling point 94° C. to 98° C./0.5 Torr.
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